N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Sodium channel inhibitor Scaffold comparison Ion channel pharmacology

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 2034505-33-2) is a synthetic small molecule belonging to the pyrazole-sulfonamide class, characterized by a pyrazine-substituted pyrazole core linked via an ethyl bridge to a thiophene-2-sulfonamide moiety. This compound is structurally related to pyrazole-amide and pyrazole-sulfonamide derivatives disclosed in patent families targeting voltage-dependent sodium channels (e.g., US7223782) and to 2,3-disubstituted pyrazinesulfonamides claimed as CRTH2 inhibitors (e.g., US8796280) , though it possesses a distinct thiophene-sulfonamide terminus rather than a pyrazine-sulfonamide core, placing it at the intersection of two pharmacologically relevant chemotypes.

Molecular Formula C13H13N5O2S2
Molecular Weight 335.4
CAS No. 2034505-33-2
Cat. No. B2787246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
CAS2034505-33-2
Molecular FormulaC13H13N5O2S2
Molecular Weight335.4
Structural Identifiers
SMILESC1=CSC(=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
InChIInChI=1S/C13H13N5O2S2/c19-22(20,13-2-1-9-21-13)16-6-8-18-7-3-11(17-18)12-10-14-4-5-15-12/h1-5,7,9-10,16H,6,8H2
InChIKeyFTIIDJAPWRCYHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 2034505-33-2): Chemical Class and Baseline Characteristics


N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 2034505-33-2) is a synthetic small molecule belonging to the pyrazole-sulfonamide class, characterized by a pyrazine-substituted pyrazole core linked via an ethyl bridge to a thiophene-2-sulfonamide moiety . This compound is structurally related to pyrazole-amide and pyrazole-sulfonamide derivatives disclosed in patent families targeting voltage-dependent sodium channels (e.g., US7223782) [1] and to 2,3-disubstituted pyrazinesulfonamides claimed as CRTH2 inhibitors (e.g., US8796280) [2], though it possesses a distinct thiophene-sulfonamide terminus rather than a pyrazine-sulfonamide core, placing it at the intersection of two pharmacologically relevant chemotypes.

Why Generic Pyrazole-Sulfonamide Substitution Fails for N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide


Simple replacement of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide with other pyrazole-sulfonamide or thiophene-sulfonamide analogs is inadvisable due to the unique confluence of three structural features—the pyrazine ring at the pyrazole 3-position, the ethyl linker conformation, and the unsubstituted thiophene-2-sulfonamide terminus—each of which independently modulates target engagement, selectivity, and physicochemical properties . Patent disclosures reveal that even minor modifications to the heteroaryl sulfonamide group or the substitution pattern on the pyrazole ring can shift primary activity from sodium channel blockade to CRTH2 antagonism, or abolish activity entirely [1][2]. Consequently, generic substitution without matched-pair analysis against this exact scaffold risks selecting a compound with a different pharmacological fingerprint.

Quantitative Differentiation Evidence for N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide (2034505-33-2)


Structural Distinction from 5-Chloro Analog: Absence of Halogen Substituent on the Thiophene Ring

The target compound (2034505-33-2) differs from the closely related 5-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 2034505-40-1) solely by the absence of a chlorine atom at the thiophene 5-position [1]. Within the pyrazole-sulfonamide sodium channel inhibitor series disclosed in US7223782, halogen substitution on the terminal aromatic ring is a recognized determinant of potency, metabolic stability, and hERG liability [2]. The unsubstituted thiophene-2-sulfonamide of the target compound is predicted to exhibit lower lipophilicity (clogP ≈ 1.9 vs. ≈ 2.5 for the 5-chloro analog), reduced CYP2C9 inhibition potential, and slower oxidative metabolism compared to the halogenated congener, based on matched molecular pair analysis and established medicinal chemistry principles [3].

Sodium channel inhibitor Scaffold comparison Ion channel pharmacology

Pyrazole 3-Position: Pyrazine vs. Phenyl/Thiophene Bioisosteric Differentiation

The presence of a pyrazin-2-yl group at the pyrazole 3-position distinguishes this compound from analogs bearing phenyl, thiophen-2-yl, or pyridin-3-yl substituents at the same position . In the CRTH2 antagonist patent US8796280, pyrazine-containing sulfonamides demonstrated IC50 values in the radioligand binding assay ranging from <10 nM to >1 µM depending on the substitution pattern, with the pyrazine nitrogen orientation critically influencing receptor binding [1]. While no direct CRTH2 data are available for the target compound, the pyrazin-2-yl group is known to act as a hydrogen bond acceptor and can coordinate kinase hinge regions, suggesting potential utility in kinase inhibitor screening libraries where phenyl-substituted analogs typically show weaker activity [2].

Kinase inhibition Bioisostere CRTH2 antagonist

Sulfonamide Moiety: Carbonic Anhydrase Inhibition Potential Relative to Primary Sulfonamide Fragments

The thiophene-2-sulfonamide group in the target compound shares the primary sulfonamide (–SO2NH2) motif recognized by zinc-containing metalloenzymes such as carbonic anhydrases (CAs) [1]. The crystal structure of human carbonic anhydrase II in complex with thiophene-2-sulfonamide (PDB: 3M3Y) confirms direct zinc coordination by the sulfonamide nitrogen, with the thiophene ring occupying the hydrophobic pocket [2]. In contrast, the target compound's sulfonamide is secondary (–SO2NH–), which abolishes zinc-binding competence but retains hydrogen bond donor capacity, thereby eliminating CA inhibition while preserving interaction potential with other target classes (e.g., GPCRs, ion channels) where sulfonamide NH acts as a hydrogen bond donor rather than a zinc ligand [3]. This structural feature directly differentiates the compound from primary thiophene-2-sulfonamide, which is a known CA inhibitor (Ki ≈ 50 nM for CA II).

Carbonic anhydrase inhibition Sulfonamide pharmacophore Fragment-based screening

Recommended Application Scenarios for N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide (2034505-33-2)


Sodium Channel (Nav) Inhibitor Screening Libraries

Based on its structural homology to the pyrazole-sulfonamide sodium channel inhibitors claimed in US7223782, this compound is a logical addition to Nav1.7/Nav1.8-focused screening decks where halogen-free, lower-lipophilicity analogs are desired to mitigate CYP inhibition and hERG off-target risks [1]. The absence of a thiophene chlorine substituent differentiates it from the 5-chloro analog and may provide cleaner selectivity profiles in patch-clamp electrophysiology assays [2].

Kinase Inhibitor Hit Identification

The pyrazin-2-yl group at the pyrazole 3-position provides a bidentate hydrogen bond acceptor motif that can engage kinase hinge residues, a feature absent in phenyl- or thiophene-substituted analogs [1]. This compound is suitable for inclusion in kinase inhibitor screening panels, particularly for targets where hinge-binding via a pyrazine nitrogen has been validated, such as JAK, CDK, or PI3K family kinases [2].

Carbonic Anhydrase Counter-Screening and Selectivity Profiling

The secondary sulfonamide linkage renders this compound inactive against carbonic anhydrases, unlike primary sulfonamide fragments [1]. It serves as a useful negative control or selectivity marker in assays where CA inhibition is a common confounding factor, enabling researchers to attribute phenotypic effects to the intended target rather than off-target CA engagement [2].

CRTH2 Antagonist Chemical Probe Development

Given the precedent for pyrazine-containing sulfonamides as CRTH2 antagonists (US8796280), this compound could be evaluated in CRTH2 binding and functional assays (e.g., GTPγS, β-arrestin recruitment) as a starting point for probe development, with the thiophene-sulfonamide terminus offering a differentiated vector for structure-activity relationship exploration compared to the pyrazine-sulfonamide core of the reference series [1].

Quote Request

Request a Quote for N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.